3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid
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Overview
Description
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density can provide some insights into its potential bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid typically involves the formation of the thiazole ring followed by sulfonylation and subsequent coupling with benzoic acid derivatives. One common method includes the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with a sulfonyl chloride derivative under basic conditions to form the sulfonylated thiazole intermediate. This intermediate is then coupled with an aminobenzoic acid derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid is unique due to its combination of a thiazole ring with a sulfonylamino group and a benzoic acid moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its bioavailability and making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[3-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-11-18-16(10-24-11)12-4-3-7-15(9-12)25(22,23)19-14-6-2-5-13(8-14)17(20)21/h2-10,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXOAGTVYYJLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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